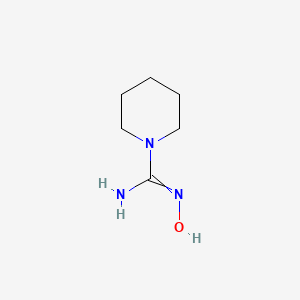

N-hydroxy-1-piperidinecarboximidamide

Description

Structure

3D Structure

Propriétés

Numéro CAS |

29044-24-4 |

|---|---|

Formule moléculaire |

C6H13N3O |

Poids moléculaire |

143.19 g/mol |

Nom IUPAC |

N'-hydroxypiperidine-1-carboximidamide |

InChI |

InChI=1S/C6H13N3O/c7-6(8-10)9-4-2-1-3-5-9/h10H,1-5H2,(H2,7,8) |

Clé InChI |

WDKQNCOJYGKYPL-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=NO)N |

SMILES isomérique |

C1CCN(CC1)/C(=N/O)/N |

SMILES canonique |

C1CCN(CC1)C(=NO)N |

Synonymes |

N-(N-hydroxyamidino)piperidine NHAP-N |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide: N-hydroxy-1-piperidinecarboximidamide (CAS: 29044-24-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-1-piperidinecarboximidamide, a piperidine derivative featuring an amidoxime functional group, has garnered interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities. Notably, this compound is recognized as a potential modulator of nitric oxide synthase (NOS) and has demonstrated in vitro antiproliferative effects. This document details experimental protocols for its synthesis and for cytotoxicity assessment. Furthermore, it presents its known biological mechanism of action through signaling pathway diagrams and summarizes its physicochemical properties in a structured format for easy reference.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₆H₁₃N₃O. Its structure combines a piperidine ring with an N-hydroxycarboximidamide (amidoxime) functional group. The presence of the amidoxime group is key to its biological activities, including its potential to act as a nitric oxide synthase inhibitor and its capacity for metal chelation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 29044-24-4 |

| Molecular Formula | C₆H₁₃N₃O |

| Molecular Weight | 143.19 g/mol |

| IUPAC Name | N'-hydroxypiperidine-1-carboximidamide |

| Synonyms | N-(N-hydroxyamidino)piperidine, NHAP-N, hydroxycarbamimidoyl-piperidine |

| Appearance | White to off-white crystalline solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | 284.2 ± 42.0 °C (Predicted) |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) |

| pKa | 15.44 ± 0.50 (Predicted) |

| LogP | 0.3 (Predicted) |

Synthesis

A plausible and efficient method for the synthesis of this compound involves the reaction of piperidine-1-carbonitrile with hydroxylamine.[1] This method is a common strategy for the preparation of amidoxime-containing compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperidine-1-carbonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux and extraction

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium carbonate in a 3:2 mixture of ethanol and water.

-

Add piperidine-1-carbonitrile to the solution.

-

Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain this compound as a crystalline solid.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound and related amidoxime derivatives is the inhibition of nitric oxide synthase (NOS). NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.

Inhibition of Nitric Oxide Synthase

There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Overproduction of NO by iNOS is implicated in the pathophysiology of inflammatory diseases and septic shock. Therefore, selective inhibitors of iNOS are of significant therapeutic interest.

The catalytic mechanism of NOS involves the oxidation of L-arginine to L-citrulline and NO. This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). This compound, as an amidoxime, can act as a substrate analog for L-arginine, binding to the active site of NOS. By competing with the natural substrate, it can inhibit the production of NO.

Antiproliferative Activity

This compound has been reported to exhibit antiproliferative activity against breast cancer cell lines in vitro, with IC50 values in the low micromolar range. While the exact mechanism of its anticancer effect is not fully elucidated, it may be related to its NOS inhibitory activity, as nitric oxide can play a complex, context-dependent role in tumor biology.

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| Breast Cancer Cell Lines | Breast Cancer | 1.2 - 8.7 |

Note: The specific breast cancer cell lines tested and the detailed experimental conditions for these IC50 values are not publicly available at the time of this writing.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

Pharmacokinetics

Currently, there is no publicly available data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. The piperidine motif is a common scaffold in many FDA-approved drugs and is generally associated with favorable pharmacokinetic properties. However, the metabolic stability of the piperidine ring can be influenced by its substitution pattern. The amidoxime group can also undergo metabolic transformations. Further studies are required to determine the ADME profile of this compound.

Conclusion

This compound is a compound of interest for its potential as a nitric oxide synthase inhibitor and its demonstrated in vitro antiproliferative activity. This technical guide has provided an overview of its chemical properties, a plausible synthesis protocol, its likely mechanism of action, and a standard protocol for evaluating its cytotoxicity. Further research is warranted to fully elucidate its therapeutic potential, including more detailed mechanistic studies, in vivo efficacy, and a comprehensive pharmacokinetic and toxicological profiling.

References

Chemical and physical properties of N-hydroxy-1-piperidinecarboximidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-1-piperidinecarboximidamide is a molecule of interest in medicinal chemistry, demonstrating potential as a modulator of biological processes, including nitric oxide synthesis and cancer cell proliferation. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological activities. The information is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.

Chemical and Physical Properties

Structure and Identification

| Property | Value | Source |

| IUPAC Name | N'-hydroxypiperidine-1-carboximidamide | PubChem[1] |

| CAS Number | 29044-24-4 | PubChem[1] |

| Molecular Formula | C6H13N3O | PubChem[1] |

| Molecular Weight | 143.19 g/mol | PubChem[1] |

| Canonical SMILES | C1CCN(CC1)C(=NO)N | PubChem[1] |

| InChI Key | WDKQNCOJYGKYPL-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties (Computed)

Experimental values for properties such as melting point, boiling point, and pKa have not been definitively reported. The following table summarizes computed data, which can provide useful estimates for experimental design.

| Property | Predicted Value | Source |

| XLogP3-AA | 0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 143.105862047 | PubChem[1] |

| Topological Polar Surface Area | 61.9 Ų | PubChem[1] |

| Boiling Point | 284.2 ± 42.0 °C | ChemicalBook (for a related compound)[2] |

| pKa | 15.44 ± 0.50 | ChemicalBook (for a related compound)[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, based on general methods for the synthesis of related amidoximes, two primary synthetic routes can be proposed.

Synthesis from Piperidine-1-carbonitrile

This method involves the reaction of a nitrile with hydroxylamine, a common and effective way to form amidoximes.

Reaction Scheme:

Detailed Protocol:

-

Reagents and Solvents:

-

Piperidine-1-carbonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Deionized water

-

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride in a 3:2 mixture of ethanol and water. b. Add an equimolar amount of sodium carbonate to the solution to liberate the free hydroxylamine. Stir for 15 minutes. c. To this mixture, add piperidine-1-carbonitrile (1 equivalent). d. Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Remove the ethanol under reduced pressure using a rotary evaporator. g. The aqueous residue is then extracted three times with ethyl acetate. h. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. i. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: a. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| 1H NMR | Signals corresponding to the piperidine ring protons and the N-OH and NH2 protons. |

| 13C NMR | Resonances for the carbon atoms of the piperidine ring and the carboximidamide carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight ([M+H]+ at m/z 144.11). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Biological Activity and Signaling Pathways

This compound has been investigated for its potential biological activities, primarily as an inhibitor of nitric oxide synthase and as an anticancer agent.

Nitric Oxide Synthase (NOS) Inhibition

Background: Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes. It is synthesized by a family of enzymes called nitric oxide synthases (NOS). Overproduction of NO by inducible NOS (iNOS) is implicated in inflammatory diseases and neurodegenerative disorders.

Mechanism of Action: this compound is postulated to act as an inhibitor of NOS. The amidoxime functional group is a key feature that can interact with the active site of the enzyme, potentially competing with the natural substrate, L-arginine.

Experimental Protocol for NOS Inhibition Assay:

-

Materials:

-

Purified iNOS enzyme

-

L-arginine (substrate)

-

NADPH (cofactor)

-

Griess reagent (for NO detection)

-

This compound (test compound)

-

96-well microplates

-

Plate reader

-

-

Procedure: a. Prepare a reaction buffer containing appropriate concentrations of iNOS, L-arginine, and NADPH. b. Add varying concentrations of this compound to the wells of a 96-well plate. c. Initiate the reaction by adding the enzyme mix to each well. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes). e. Stop the reaction and measure the amount of nitrite (a stable product of NO) using the Griess reagent. f. Read the absorbance at 540 nm using a microplate reader. g. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Anticancer Activity

Background: The antiproliferative effects of this compound have been suggested, with preliminary studies indicating activity against certain cancer cell lines.

Experimental Protocol for In Vitro Anticancer Assay (MTT Assay):

-

Materials:

-

Cancer cell line (e.g., breast cancer cell line)

-

Cell culture medium (e.g., DMEM) and supplements

-

Fetal bovine serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

-

Procedure: a. Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). c. After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. d. Remove the medium and add DMSO to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

This compound presents a scaffold with significant potential for further investigation in drug discovery and development. While a complete experimental dataset for its physicochemical properties is yet to be established, the available computed data and the outlined synthetic and biological evaluation protocols provide a solid foundation for researchers. Future work should focus on the experimental determination of its physical properties, detailed spectroscopic characterization, and in-depth studies to elucidate its precise mechanisms of action in biological systems.

References

N-hydroxy-1-piperidinecarboximidamide: A Technical Guide to its Mechanism of Action as a Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-1-piperidinecarboximidamide is a molecule of significant interest within the scientific community, primarily recognized for its role as an inhibitor of nitric oxide synthase (NOS). This enzyme is a critical component in the production of nitric oxide (NO), a ubiquitous signaling molecule involved in a myriad of physiological and pathological processes. Dysregulation of NO production is implicated in various conditions, including neurodegenerative diseases, inflammation, and cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with NOS, the subsequent effects on downstream signaling pathways, and relevant experimental methodologies for its study.

Core Mechanism of Action: Nitric Oxide Synthase Inhibition

The primary mechanism of action of this compound is the inhibition of nitric oxide synthase. NOS enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide in the process. There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and calcium-dependent, iNOS expression is induced by immunological stimuli and is calcium-independent.

This compound, containing a carboximidamide functional group, is structurally similar to L-arginine, the natural substrate of NOS. This structural mimicry allows it to act as a competitive inhibitor , binding to the active site of the NOS enzyme and thereby preventing the binding of L-arginine. This competitive inhibition can be reversed by increasing the concentration of L-arginine.

Data Presentation: Inhibitory Activity of Related Carboxamidine Compounds against NOS Isoforms

The following table summarizes the 50% inhibitory concentrations (IC50) of related pyrazole-1-carboxamidine compounds against different NOS isoforms, demonstrating the potential for potent and selective inhibition within this class of molecules.

| Compound | iNOS IC50 (µM) | eNOS IC50 (µM) | nNOS IC50 (µM) | Selectivity Profile | Reference |

| 1H-Pyrazole-1-carboxamidine HCl (PCA) | 0.2 | 0.2 | 0.2 | Non-selective | [1] |

| 3-Methyl-PCA | 5 | - | - | Preference for iNOS | [1] |

| 4-Methyl-PCA | 2.4 | - | - | Preference for iNOS | [1] |

| N(G)-methyl-L-arginine (NMA) | 6 | - | - | Reference iNOS inhibitor | [1] |

Note: '-' indicates data not available in the cited source.

Downstream Signaling Pathway: The NO/cGMP Cascade

The inhibition of NOS by this compound directly impacts the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, a crucial cascade in many cell types.

Under normal physiological conditions, nitric oxide produced by NOS diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating cGMP-dependent protein kinases (PKG), which phosphorylate various downstream targets to elicit a physiological response, such as smooth muscle relaxation (vasodilation), neurotransmission, and inhibition of platelet aggregation.

By inhibiting NOS, this compound reduces the production of nitric oxide. This leads to decreased activation of sGC, lower intracellular levels of cGMP, and consequently, a dampening of the entire NO/cGMP signaling cascade.

Mandatory Visualization: Signaling Pathway Diagram

Experimental Protocols: Assessing NOS Inhibition

The following provides a detailed methodology for a common in vitro assay to determine the inhibitory potential of a compound like this compound on nitric oxide synthase activity. This protocol is based on the spectrophotometric measurement of nitrite, a stable oxidation product of nitric oxide, using the Griess reagent.

In Vitro NOS Inhibition Assay (Griess Reagent Method)

Objective: To determine the IC50 value of this compound for a specific NOS isoform.

Materials:

-

Purified NOS enzyme (e.g., recombinant human nNOS, iNOS, or eNOS)

-

L-Arginine solution

-

NADPH solution

-

(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) solution

-

Calmodulin (for nNOS and eNOS assays)

-

Calcium Chloride (CaCl2) (for nNOS and eNOS assays)

-

EGTA (for iNOS control)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of this compound in the reaction buffer.

-

Prepare a reaction mixture containing L-arginine, NADPH, BH4, and, if required, calmodulin and CaCl2 in the reaction buffer. Keep on ice.

-

Prepare a sodium nitrite standard curve by diluting the standard solution in the reaction buffer.

-

-

Enzyme Reaction:

-

To the wells of a 96-well plate, add a fixed amount of the purified NOS enzyme.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., L-NAME).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

-

Nitrite Detection:

-

Stop the reaction by adding a suitable reagent (e.g., by disrupting the enzyme).

-

Add Solution A of the Griess Reagent to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Solution B of the Griess Reagent to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Use the sodium nitrite standard curve to determine the concentration of nitrite produced in each well.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualization: Experimental Workflow Diagram

References

N-Hydroxy-1-piperidinecarboximidamide: A Comprehensive Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodology for N-hydroxy-1-piperidinecarboximidamide, a molecule of interest in medicinal chemistry and drug development due to its potential as a nitric oxide donor and its utility as a synthetic intermediate. Given the limited availability of experimental data in public databases, this document presents predicted spectroscopic data based on established principles, alongside a detailed experimental protocol for its synthesis and characterization.

Molecular Structure and Properties

This compound possesses a piperidine ring linked to a hydroxycarboximidamide functional group. This structure imparts specific chemical and physical properties relevant to its biological activity and analytical characterization.

| Property | Value |

| IUPAC Name | N'-hydroxy-1-piperidinecarboximidamide |

| CAS Number | 29044-24-4 |

| Molecular Formula | C₆H₁₃N₃O |

| Molecular Weight | 143.19 g/mol |

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra, the following data have been predicted based on the analysis of functional groups and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are presented in the tables below. These predictions are based on the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.5 | br s | 1H | N-H ydroxy |

| ~4.5 - 5.5 | br s | 2H | Amidine NH₂ |

| ~3.2 - 3.4 | t | 4H | Piperidine (C2, C6) |

| ~1.5 - 1.7 | m | 6H | Piperidine (C3, C4, C5) |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C =NOH |

| ~45 - 50 | Piperidine (C2, C6) |

| ~24 - 27 | Piperidine (C4) |

| ~22 - 25 | Piperidine (C3, C5) |

Infrared (IR) Spectroscopy

The predicted IR absorption bands are summarized below, corresponding to the characteristic vibrational modes of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (hydroxy) |

| 3300 - 3100 | Medium | N-H stretch (amidine) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1660 - 1630 | Strong | C=N stretch (imidamide) |

| 1470 - 1430 | Medium | C-H bend (piperidine) |

| 1100 - 1000 | Medium | C-N stretch (piperidine) |

| 950 - 900 | Medium | N-O stretch |

Mass Spectrometry (MS)

The predicted mass spectrum under Electron Ionization (EI) would likely show a molecular ion peak ([M]⁺) at m/z 143. The fragmentation pattern is expected to involve the cleavage of the piperidine ring and the loss of small neutral molecules.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion |

| 143 | [C₆H₁₃N₃O]⁺ (Molecular Ion) |

| 126 | [M - NH₃]⁺ |

| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |

| 59 | [CH₃N₂O]⁺ |

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and characterization of this compound.

Synthesis of this compound

This procedure is adapted from established methods for the synthesis of amidoximes from nitriles.

Materials:

-

Piperidine-1-carbonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (0.6 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Stir the mixture at room temperature for 30 minutes to generate free hydroxylamine in situ.

-

Add piperidine-1-carbonitrile (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Spectroscopic Characterization

NMR Spectroscopy:

-

Prepare a ~10-20 mg/mL solution of the purified product in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy:

-

Obtain the IR spectrum of the solid product using an ATR-FTIR spectrometer.

Mass Spectrometry:

-

Analyze the sample using an ESI-MS or GC-MS system to determine the molecular weight and fragmentation pattern.

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

N-hydroxy-1-piperidinecarboximidamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available safety and handling information for N-hydroxy-1-piperidinecarboximidamide (CAS No. 29044-24-4). The information is intended for use by professionals in research and development environments. Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS), this guide synthesizes data from chemical databases and general principles of laboratory safety for related compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are oral ingestion, dermal contact, and inhalation. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the following hazard statements apply[1]:

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Acute Toxicity (Dermal): Harmful in contact with skin.

-

Acute Toxicity (Inhalation): Harmful if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

A visual representation of the logical relationships between exposure routes and resulting health hazards is provided below.

Caption: Logical relationships between exposure routes and health hazards.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N₃O | PubChem |

| Molecular Weight | 143.19 g/mol | PubChem |

| XLogP3-AA | 0.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 61.9 Ų | PubChem |

Handling and Storage

Given the hazardous nature of this compound, stringent safety protocols should be followed.

Personal Protective Equipment (PPE)

A generalized workflow for donning and doffing Personal Protective Equipment (PPE) when handling this compound is illustrated below.

Caption: Generalized workflow for donning and doffing PPE.

Safe Handling Procedures

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles and/or a face shield are mandatory to prevent serious eye damage.

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact and irritation.

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

-

Hygiene Practices: Avoid all personal contact. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. |

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the public domain. However, a general synthetic protocol for related amidoxime compounds can be adapted.

Illustrative Synthesis of this compound

A plausible synthetic route involves the reaction of a nitrile with hydroxylamine. The following is a generalized procedure and should be adapted and optimized under strict safety protocols[2].

Caption: Generalized workflow for the synthesis of this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. Users should conduct their own risk assessments before handling this compound.

References

Theoretical and Computational Insights into N-hydroxy-1-piperidinecarboximidamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-1-piperidinecarboximidamide is a molecule of significant interest in medicinal chemistry and drug development due to the presence of the hydroxamic acid-like amidoxime functionality. This functional group is known for its metal-chelating properties and its role as a nitric oxide donor, making it a valuable pharmacophore. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to study this compound, offering insights into its structural, electronic, and thermodynamic properties. Due to the limited availability of direct computational studies on this specific molecule, this paper presents established computational workflows and hypothetical data to serve as a practical guide for researchers.

Introduction

This compound, with the chemical formula C6H13N3O, belongs to the class of amidoximes.[1] Its structure combines a piperidine ring with an N-hydroxycarboximidamide group. The IUPAC name for this compound is N'-hydroxypiperidine-1-carboximidamide, and its CAS registry number is 29044-24-4.[1] The unique arrangement of atoms in the amidoxime moiety confers upon it the ability to act as a bidentate ligand, forming stable complexes with various metal ions. This property is crucial in the design of enzyme inhibitors, particularly metalloproteinase inhibitors. Furthermore, the N-hydroxy group can participate in hydrogen bonding, influencing the molecule's conformation and interactions with biological targets.

Theoretical and computational chemistry offers powerful tools to elucidate the properties of such molecules at an atomic level, providing data that can be challenging to obtain through experimental means alone. This guide will explore the application of these methods to this compound.

Molecular Structure and Properties

The foundational step in the computational study of any molecule is the determination of its basic molecular properties.

| Property | Value | Source |

| Molecular Formula | C6H13N3O | PubChem[1] |

| IUPAC Name | N'-hydroxypiperidine-1-carboximidamide | PubChem[1] |

| CAS Number | 29044-24-4 | PubChem[1] |

| Molecular Weight | 143.19 g/mol | PubChem[1] |

| XLogP3 | 0.3 | PubChem[1] |

| Topological Polar Surface Area | 61.9 Ų | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

Theoretical and Computational Methodologies

A variety of computational methods can be employed to study this compound. The choice of method depends on the desired accuracy and the specific property being investigated.

Quantum Mechanics (QM) Methods

Quantum mechanics methods, particularly Density Functional Theory (DFT), are well-suited for obtaining accurate geometric, electronic, and spectroscopic properties of molecules.

The first step in a typical QM study is to find the minimum energy structure of the molecule. This is achieved through geometry optimization. Subsequent frequency calculations at the same level of theory can confirm that the optimized structure is a true minimum (no imaginary frequencies) and provide theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data.

DFT calculations can provide a wealth of information about the electronic structure of this compound. This includes:

-

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Mulliken and Natural Population Analysis (NPA): These methods are used to calculate the partial atomic charges, providing insight into the charge distribution within the molecule and identifying potential sites for electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential that are important for intermolecular interactions.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

For larger systems or for studying the dynamic behavior of the molecule, molecular mechanics and molecular dynamics methods are more computationally feasible.

The piperidine ring in this compound can adopt different conformations (e.g., chair, boat, twist-boat). Additionally, rotation around the C-N bonds can lead to different rotamers. A systematic conformational search using molecular mechanics can identify the low-energy conformers. The relative energies of these conformers can then be refined using more accurate QM methods. Studies on related N-hydroxy amides suggest a strong preference for a trans conformation about the amide-like bond.

Molecular dynamics simulations can provide insights into the behavior of this compound in a biological environment, such as in solution or interacting with a protein. These simulations solve Newton's equations of motion for the atoms in the system, allowing the study of its dynamic properties over time.

Hypothetical Computational Data

Table 1: Calculated Geometric Parameters (DFT B3LYP/6-31G)*

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=N (imidamide) | 1.28 Å |

| N-O (hydroxy) | 1.41 Å | |

| C-N (piperidine) | 1.47 Å | |

| Bond Angle | C-N-O | 110.5° |

| N-C-N (imidamide) | 121.0° | |

| Dihedral Angle | H-O-N-C | 180.0° (trans) |

Table 2: Calculated Mulliken Atomic Charges (DFT B3LYP/6-31G)*

| Atom | Charge (e) |

| O (hydroxyl) | -0.65 |

| N (hydroxyl) | -0.20 |

| C (imidamide) | +0.45 |

| N (amino) | -0.50 |

| N (piperidine) | -0.35 |

Table 3: Calculated Thermodynamic Properties (DFT B3LYP/6-31G)*

| Property | Value |

| Enthalpy (H) | Value in Hartree |

| Gibbs Free Energy (G) | Value in Hartree |

| Entropy (S) | Value in J/mol·K |

| Dipole Moment | Value in Debye |

Experimental Protocols

While this guide focuses on theoretical and computational aspects, the synthesis and experimental characterization are crucial for validating computational results.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of a piperidine-1-carbonitrile with hydroxylamine.

Materials:

-

Piperidine-1-carbonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve piperidine-1-carbonitrile in a 3:2 mixture of ethanol and water.

-

Add an equimolar amount of hydroxylamine hydrochloride and sodium carbonate to the solution.

-

Reflux the mixture for approximately 3 hours.

-

After cooling to room temperature, extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

The synthesized compound should be characterized by standard spectroscopic methods:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., O-H, N-H, C=N).

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Visualization of Computational Workflows

Graphviz diagrams are provided to illustrate the logical flow of the computational studies described.

Caption: General workflow for computational studies.

Caption: Input-computation-output relationship.

Conclusion

While experimental data for this compound is sparse in the public domain, theoretical and computational chemistry provides a powerful framework for predicting its properties and behavior. This guide has outlined the key computational methodologies, from high-accuracy quantum mechanics calculations to efficient molecular mechanics simulations, that can be applied to this molecule. The provided hypothetical data and workflows serve as a starting point for researchers to initiate their own in-silico investigations. Such studies are invaluable in the early stages of drug discovery and development, enabling the rational design of novel therapeutics based on the this compound scaffold. The synergy between computational predictions and experimental validation will be crucial in unlocking the full potential of this promising molecule.

References

The Amidoxime Functional Group in Piperidine Scaffolds: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the amidoxime functional group as a key component in piperidine-based scaffolds. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties, metabolic stability, and ability to confer desired three-dimensional geometry for optimal target binding. When combined with the versatile amidoxime functional group, these scaffolds offer unique advantages in drug design, particularly in developing prodrugs to enhance oral bioavailability and in creating novel molecular entities for a range of therapeutic targets.

This guide will focus on the synthesis, characterization, and pharmacological applications of these hybrid structures, with a detailed case study on the promising cytoprotective agent BGP-15. It includes detailed experimental protocols and visual workflows to provide a practical resource for researchers in the field.

Core Concepts: The Synergy of Piperidine and Amidoxime

The integration of an amidoxime moiety, -C(NH₂)=NOH, into a piperidine scaffold is a strategic choice in medicinal chemistry for several key reasons:

-

The Piperidine Scaffold : As a saturated heterocycle, the piperidine ring is conformationally flexible yet stable. It can improve a drug's pharmacokinetic properties, such as absorption and distribution, and its basic nitrogen atom can be crucial for target interaction or for tuning solubility.[1]

-

The Amidoxime Functional Group :

-

Prodrug Strategy : Amidoximes are well-established prodrugs for amidines.[2][3] Amidines are often highly basic and positively charged at physiological pH, leading to poor membrane permeability and low oral bioavailability. The corresponding amidoxime is significantly less basic, allowing for improved absorption from the gastrointestinal tract. In vivo, the amidoxime is then reduced back to the active amidine by enzymes such as the mitochondrial Amidoxime Reducing Component (mARC).[2]

-

Bioisosterism : The amidoxime group can serve as a bioisostere for carboxylic acids, enabling similar hydrogen bonding interactions with biological targets while altering the molecule's overall properties.[4]

-

Direct Biological Activity : In addition to their role as prodrugs, amidoximes can chelate metal ions (e.g., zinc), making them suitable for inhibiting metalloenzymes. They have also been investigated as nitric oxide (NO) donors.[4]

-

Synthesis and Characterization

The synthesis of piperidine-containing amidoximes typically involves a two-stage process: first, the construction of a piperidine scaffold bearing a nitrile (-C≡N) group, followed by the conversion of the nitrile to the amidoxime.

General Synthesis Workflow

The most common method for converting a nitrile to an amidoxime is through the addition of hydroxylamine.[4]

Figure 1: General workflow for the synthesis and analysis of piperidine-amidoximes.

Characterization relies on standard spectroscopic techniques. ¹H and ¹³C NMR are used to confirm the overall structure, while the appearance of characteristic peaks in FTIR spectroscopy (e.g., for O-H, N-H, and C=N bonds) and the correct molecular ion peak in mass spectrometry confirm the successful formation of the amidoxime.[5]

Case Study: BGP-15 (O-(3-piperidino-2-hydroxy-1-propyl)-nicotinic amidoxime)

BGP-15 is a nicotinic amidoxime derivative containing a piperidine moiety that has demonstrated significant cytoprotective effects, particularly through the modulation of mitochondrial function.[2][6] It is a prime example of a biologically active molecule combining these two key structural features.

Mechanism of Action: Modulating Mitochondrial Dynamics

Under cellular stress, the mitochondrial network often becomes fragmented and dysfunctional. BGP-15 has been shown to counteract this by promoting mitochondrial fusion and inhibiting excessive fission, thereby preserving mitochondrial integrity and function.[6] This process is governed by a balance between key regulatory proteins.

The signaling pathway is illustrated below:

Figure 2: Mechanism of action of BGP-15 on mitochondrial dynamics under cellular stress.

As shown in Figure 2, BGP-15 exerts its protective effects by:

-

Promoting Fusion : It increases the expression of key mitochondrial fusion proteins, including Optic Atrophy 1 (OPA1) and Mitofusins 1 and 2 (MFN1/2).[6]

-

Inhibiting Fission : It reduces the expression of the fission protein Fis1 and, crucially, inhibits the translocation of Dynamin-related protein 1 (DRP1) from the cytosol to the mitochondria, a key step in initiating fission.[6]

Quantitative Biological Data for BGP-15

While specific enzyme inhibitory constants (IC₅₀) are not widely reported, studies have quantified BGP-15's protective effects in cell-based assays.

| Parameter | Cell Line | Condition | Concentration | Result | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | WRL-68 (human liver) | H₂O₂-induced oxidative stress | 50 µM | Prevents H₂O₂-induced mitochondrial depolarization.[6] | [6] |

| Cell Viability | WRL-68 (human liver) | H₂O₂-induced cell death (24h) | 10-50 µM | Concentration-dependent increase in cell survival.[6] | [6] |

| Mitochondrial ROS Production | U-251 MG (glioma) | LPS-induced inflammation (1h) | 50 µM | Attenuates the LPS-induced increase in mitochondrial ROS.[2] | [2] |

| Anti-Angiogenesis | Murine Hepatoma Xenograft | In vivo treatment | 100 mg/kg/day | 50% decrease in microvascular density and VEGF mRNA levels.[7] | [7] |

Broader Applications: The Prodrug Concept in Action

The primary utility of the amidoxime group in piperidine scaffolds is its role as a prodrug for a corresponding active amidine. This strategy is particularly relevant for targets that bind arginine or similar cationic moieties, such as Nitric Oxide Synthase (NOS), thrombin, and Factor Xa.

Nitric Oxide Synthase (NOS) Inhibition

Overproduction of nitric oxide by inducible NOS (iNOS) is implicated in various inflammatory diseases. Many potent NOS inhibitors are amidine-containing compounds designed to mimic the natural substrate, L-arginine. However, these inhibitors often suffer from poor oral bioavailability. Incorporating the active amidine into a piperidine scaffold and masking it as an amidoxime prodrug is a promising strategy to develop orally active iNOS inhibitors.

Figure 3: The amidoxime-prodrug strategy for developing oral NOS inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of piperidine-amidoxime compounds.

Example Protocol: Synthesis of BGP-15

This protocol is adapted from the procedure described in patent EP0406386B1.

Objective: To synthesize O-(3-piperidino-2-hydroxy-1-propyl)-nicotinic acid amidoxime.

Materials:

-

Nicotinic acid amidoxime

-

N-(2,3-epoxypropyl)-piperidine

-

Sodium hydroxide (NaOH)

-

Pure, dry Dimethylformamide (DMF)

-

tert-Butanol

-

Hydrochloric acid (HCl) or other suitable acid for salt formation

-

Isopropanol

Procedure:

-

To a solution of nicotinic acid amidoxime (6.9 g, 50 mmol) in pure, dry DMF (50 ml), add powdered sodium hydroxide (1.0 g, 25 mmol) and tert-butanol (4.7 ml, 50 mmol).

-

Stir the resulting suspension. To this, add redistilled N-(2,3-epoxypropyl)piperidine (7.8 g, 55 mmol).

-

Heat the reaction mixture to 65-70 °C and stir for 3-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The suspension should transform into a pale brown solution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture to pH 6 with a suitable acid (e.g., HCl in an alcohol solvent) to neutralize any remaining base, then clarify and filter if necessary.

-

Further acidify the clear solution to pH 2.5 to precipitate the dihydrochloride salt of the product.

-

The crude product can be isolated by filtration or by diluting the reaction mixture with a solvent like isopropanol to induce crystallization.

-

Collect the crystalline product by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

-

The final product, O-(3-piperidino-2-hydroxy-1-propyl)-nicotinic acid amidoxime dihydrochloride, can be further purified by recrystallization if needed.

Example Protocol: Western Blot Analysis of Mitochondrial Fusion/Fission Proteins

This protocol is a general guide for analyzing changes in proteins like OPA1 and DRP1, as would be done to evaluate the effects of a compound like BGP-15.

Objective: To determine the expression levels of OPA1, MFN1/2, DRP1, and Fis1 in cell lysates after treatment.

Materials:

-

Cultured cells (e.g., neonatal rat cardiomyocytes or H9c2 cells)

-

Treatment compound (e.g., BGP-15) and stressor (e.g., H₂O₂)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 10-15% polyacrylamide)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-OPA1, anti-DRP1, anti-MFN1, anti-Fis1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagent

-

Tris-buffered saline with Tween 20 (TBST)

Procedure:

-

Cell Treatment: Plate cells and treat with the desired concentrations of the test compound (e.g., 50 µM BGP-15) for a specified pre-treatment time, followed by co-treatment with a stressor (e.g., 150 µM H₂O₂) for the desired duration. Include appropriate vehicle and stressor-only controls.

-

Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-OPA1 at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG at 1:3000 dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 9.

-

Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins to a loading control (e.g., β-actin) to compare expression levels across different samples.[8]

Conclusion

The strategic combination of the privileged piperidine scaffold with the versatile amidoxime functional group provides a powerful platform for modern drug discovery. This approach offers a validated solution to the challenge of poor oral bioavailability of basic amidine drugs and opens avenues for developing novel therapeutics targeting a range of biological systems. The case of BGP-15 highlights the potential of such molecules to act on complex cellular pathways, such as mitochondrial dynamics, offering new hope for treating diseases rooted in cellular stress and dysfunction. The synthetic and analytical protocols provided herein serve as a practical foundation for researchers aiming to explore and expand this promising area of medicinal chemistry.

References

- 1. Modulation of Mitochondrial Quality Control Processes by BGP-15 in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. BGP-15 Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2.8. Western Blot Analysis [bio-protocol.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-hydroxy-1-piperidinecarboximidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of N-hydroxy-1-piperidinecarboximidamide from piperidine-1-carbonitrile. This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various therapeutic agents. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the successful synthesis and purification of the target compound. The provided data is summarized for clarity, and visual diagrams of the reaction pathway and experimental workflow are included to facilitate understanding and execution.

Introduction

This compound, also known as an amidoxime derivative of piperidine, is a versatile synthetic intermediate. The amidoxime functional group is a common bioisostere for carboxylic acids and esters in drug design, offering improved metabolic stability and pharmacokinetic properties. The synthesis of this compound is typically achieved through the nucleophilic addition of hydroxylamine to piperidine-1-carbonitrile. This method is a robust and widely used strategy for the preparation of N-hydroxyamidines from their corresponding nitriles.[1] This document presents a reliable protocol for this transformation, intended for use in a research and development setting.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Piperidine-1-carbonitrile | [1] |

| Key Reagents | Hydroxylamine Hydrochloride, Sodium Carbonate | [1] |

| Solvent | Ethanol/Water (3:2 v/v) | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 3 hours | [1] |

| Product Isolation | Ethyl acetate extraction and recrystallization | [1] |

| Reported Yield | 70-99% | [1] |

| Molecular Formula | C6H13N3O | |

| Molecular Weight | 143.19 g/mol |

Experimental Protocol

This protocol details the synthesis of this compound from piperidine-1-carbonitrile.

Materials and Equipment:

-

Piperidine-1-carbonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol (Reagent grade)

-

Deionized water

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Standard laboratory glassware and consumables

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine piperidine-1-carbonitrile, hydroxylamine hydrochloride, and sodium carbonate.

-

Solvent Addition: Add a mixture of ethanol and water in a 3:2 volume ratio to the flask. The amount of solvent should be sufficient to dissolve the reagents and allow for efficient stirring.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Maintain the reflux for a period of 3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate three times. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.[1]

-

Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination to confirm its identity and purity.

Visualizations

Reaction Pathway:

Caption: Chemical transformation of piperidine-1-carbonitrile to this compound.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Hydroxylamine and its salts are potentially explosive and should be handled with care. Avoid heating hydroxylamine hydrochloride in the absence of a solvent.

-

Piperidine-1-carbonitrile is a toxic substance. Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting any work.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and safety precautions, researchers can successfully prepare this important building block for applications in drug discovery and development. The provided data and visualizations serve as a clear and concise guide for the execution of this synthetic procedure.

References

Standard experimental protocol for using N-hydroxy-1-piperidinecarboximidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-1-piperidinecarboximidamide (CAS: 29044-24-4) is a small molecule of interest in biomedical research due to its structural similarity to known inhibitors of nitric oxide synthases (NOS). This document provides detailed experimental protocols for the synthesis, in vitro evaluation of its biological activities, including nitric oxide synthase inhibition and cytotoxicity against cancer cell lines. Additionally, a potential signaling pathway influenced by this compound is discussed. The provided data is illustrative and based on the activity of structurally related compounds, intended to serve as a template for experimental design and data presentation.

Chemical Information

| Property | Value |

| IUPAC Name | N'-hydroxypiperidine-1-carboximidamide |

| CAS Number | 29044-24-4 |

| Molecular Formula | C₆H₁₃N₃O |

| Molecular Weight | 143.19 g/mol |

| Structure | (Image of the chemical structure of this compound) |

Synthesis Protocol

A general method for the synthesis of this compound involves the reaction of a suitable piperidine precursor with hydroxylamine. The following is a representative protocol.

Materials:

-

Piperidine-1-carbonitrile

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a solution of piperidine-1-carbonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium bicarbonate (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TCC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Resuspend the residue in deionized water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent to obtain the crude product.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a crystalline solid.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity Protocols

Nitric Oxide Synthase (NOS) Inhibition Assay

Compounds containing a carboximidamide functional group have been shown to inhibit nitric oxide synthase isoforms.[1][2] The following protocol describes a method to assess the inhibitory activity of this compound against inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS).

Materials:

-

Purified recombinant human iNOS, eNOS, and nNOS enzymes

-

L-Arginine (substrate)

-

NADPH

-

Calmodulin (for eNOS and nNOS)

-

Tetrahydrobiopterin (BH4)

-

Griess Reagent (for nitrite determination)

-

This compound

-

Positive control inhibitor (e.g., L-NMMA or 1H-Pyrazole-1-carboxamidine HCl)

-

96-well microplates

-

Incubator

-

Microplate reader

Protocol:

-

Prepare a reaction buffer containing appropriate concentrations of all cofactors (NADPH, Calmodulin, BH4).

-

In a 96-well plate, add the reaction buffer to each well.

-

Add varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) to the test wells. Add the positive control inhibitor to separate wells and a vehicle control (e.g., DMSO) to control wells.

-

Add the respective NOS enzyme (iNOS, eNOS, or nNOS) to the wells and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding L-Arginine to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a suitable stop solution.

-

Determine the concentration of nitrite, a stable oxidation product of nitric oxide, by adding the Griess Reagent to each well.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Hypothetical Quantitative Data (for illustration):

| Compound | iNOS IC50 (µM) | eNOS IC50 (µM) | nNOS IC50 (µM) |

| This compound | 2.5 | 15.8 | 5.2 |

| 1H-Pyrazole-1-carboxamidine HCl (Control)[1] | 0.2 | 0.2 | 0.2 |

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

Positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Protocol:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in complete culture medium (e.g., from 0.1 µM to 200 µM).

-

After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with the positive control and a vehicle control.

-

Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Hypothetical Quantitative Data (for illustration):

| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |

| This compound | 75.3 | 120.1 | 98.5 |

| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |

Potential Signaling Pathway Involvement

Inhibition of nitric oxide synthase can impact cellular redox balance and oxidative stress. A key pathway involved in the cellular response to oxidative stress is the Nrf2/HO-1 signaling pathway. While not directly demonstrated for this compound, it is plausible that by modulating NO levels, it could indirectly influence this pathway.

Caption: Proposed mechanism of this compound action.

Experimental Workflow

Caption: Overall experimental workflow.

Conclusion

The protocols detailed in this document provide a framework for the investigation of this compound. Based on its chemical structure, it is a promising candidate for further research as a modulator of nitric oxide signaling and as a potential cytotoxic agent. The provided experimental designs and data presentation formats are intended to guide researchers in their studies of this and similar compounds. It is important to note that the quantitative data presented herein is hypothetical and serves as an example. Actual experimental results may vary.

References

Application Notes and Protocols: N-hydroxy-1-piperidinecarboximidamide as a Precursor in Complex Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-hydroxy-1-piperidinecarboximidamide, a versatile precursor for the synthesis of complex organic molecules, particularly those with therapeutic potential. Detailed protocols for its synthesis and its application in the preparation of a potent class of neuronal nitric oxide synthase (nNOS) inhibitors are provided.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its piperidine core is a prevalent scaffold in numerous FDA-approved drugs, offering structural rigidity and favorable pharmacokinetic properties. The N-hydroxyamidine functional group provides a handle for further chemical transformations, making it a key intermediate in the synthesis of various bioactive compounds. This document outlines the synthesis of this compound and its elaboration into a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor. Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative disorders, making selective nNOS inhibitors promising therapeutic agents.

Data Presentation

Table 1: Synthesis of this compound

| Parameter | Value |

| Starting Material | Piperidine-1-carbonitrile |

| Key Reagents | Hydroxylamine hydrochloride, Sodium carbonate |

| Solvent | Ethanol/Water (3:2) |

| Reaction Temperature | Reflux |

| Reaction Time | 3 hours |

| Typical Yield | 70-99% |

| Purification Method | Recrystallization |

Table 2: Multi-step Synthesis of a Thiophene-based nNOS Inhibitor

| Step | Reaction | Key Reagents/Catalysts | Solvent | Typical Yield |

| 1 | Synthesis of this compound | See Table 1 | Ethanol/Water | 70-99% |

| 2 | Reduction of N-hydroxyamidine to Amidine | Catalytic Hydrogenation (e.g., Pd/C, H₂) or other reducing agents | Methanol or similar | High (literature suggests efficient conversion) |

| 3 | Imidoylation/Coupling with Thiophene Derivative | Thiophene-2-carbonyl chloride or activated thiophene derivative | Aprotic solvent (e.g., THF, DCM) with a base | Good to Excellent |

| 4 | Further functionalization (if required) | Varies based on target molecule | Varies | Varies |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from piperidine-1-carbonitrile.

Materials:

-

Piperidine-1-carbonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents) in a 3:2 mixture of ethanol and water.

-

Add piperidine-1-carbonitrile (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 3 hours with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Thiophene-based Neuronal Nitric Oxide Synthase (nNOS) Inhibitor

This protocol outlines a plausible multi-step synthesis of a potent thiophene-2-carboximidamide-based nNOS inhibitor, utilizing this compound as a key precursor. This route is based on established chemical transformations for the synthesis of similar bioactive molecules.

Step 2a: Reduction of this compound to Piperidine-1-carboximidamide

N-hydroxyamidines can be reduced to the corresponding amidines, a transformation that is also known to occur in vivo, making N-hydroxyamidines effective prodrugs.[1][2]

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in methanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude piperidine-1-carboximidamide. This product may be used in the next step without further purification if of sufficient purity.

Step 2b: Coupling of Piperidine-1-carboximidamide with an Activated Thiophene Derivative

Materials:

-

Piperidine-1-carboximidamide (from Step 2a)

-

Thiophene-2-carbonyl chloride (or another activated thiophene derivative)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

-

A suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve piperidine-1-carboximidamide in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add the base (1.1 equivalents) to the solution.

-

Slowly add a solution of thiophene-2-carbonyl chloride (1.0 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the target nNOS inhibitor.

-

Fully characterize the final compound using NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Visualizations

Caption: Synthetic pathway for this compound.

Caption: Workflow for the synthesis of a potent nNOS inhibitor.

Caption: Overview of the nNOS signaling pathway and point of inhibition.

References

Application Note: Quantification of N-hydroxy-1-piperidinecarboximidamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract